molecular formula C18H12N2O2 B12729205 2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline CAS No. 87773-08-8

2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline

Cat. No.: B12729205
CAS No.: 87773-08-8
M. Wt: 288.3 g/mol
InChI Key: PRDUBDNSZLVIFJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining an imidazoisoquinoline core with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-benzodioxole with imidazoisoquinoline derivatives in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzodioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline
  • Benzo[d][1,3]dioxol-5-ylboronic acid

Uniqueness

2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research.

Properties

CAS No.

87773-08-8

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinoline

InChI

InChI=1S/C18H12N2O2/c1-2-4-14-12(3-1)7-8-20-10-15(19-18(14)20)13-5-6-16-17(9-13)22-11-21-16/h1-10H,11H2

InChI Key

PRDUBDNSZLVIFJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC5=CC=CC=C5C4=N3

Origin of Product

United States

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